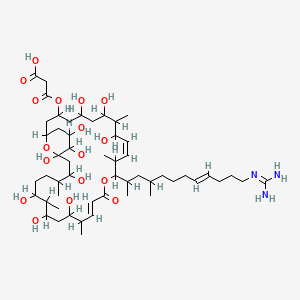

1,25-Dihydroxyvitamin D3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

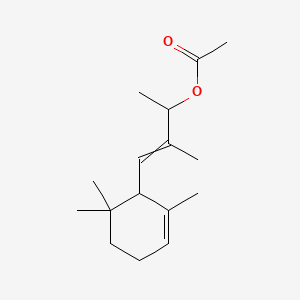

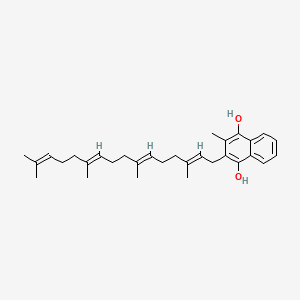

The physiologically active form of vitamin D. It is formed primarily in the kidney by enzymatic hydroxylation of 25-hydroxycholecalciferol (CALCIFEDIOL). Its production is stimulated by low blood calcium levels and parathyroid hormone. Calcitriol increases intestinal absorption of calcium and phosphorus, and in concert with parathyroid hormone increases bone resorption.

Wissenschaftliche Forschungsanwendungen

Regulation of Bone and Calcium Homeostasis

1,25-Dihydroxyvitamin D3 is a major regulator of bone and calcium homeostasis. It inhibits proliferation and stimulates differentiation in both normal and malignant cells. Research has focused on creating analogs of 1,25-Dihydroxyvitamin D3 to maximize these benefits while minimizing side effects (Leyssens, Verlinden, & Verstuyf, 2014).

Immunomodulatory Effects

This compound also exhibits significant immunomodulatory effects, influencing the immune defense system. It has been studied for its potential use as an immunomodulatory drug, especially in creating analogs with decreased effects on calcium and bone metabolism (Casteels, Bouillon, Waer, & Mathieu, 1995).

Prolongation of Allograft Survival

1,25-Dihydroxyvitamin D3 has been shown to be effective in prolonging allograft survival, suggesting its potential as an agent in preventing graft rejection (Hullett et al., 1998).

Prevention of Autoimmune Diabetes

In studies using NOD mice, a model for human autoimmune diabetes, treatment with 1,25-Dihydroxyvitamin D3 prevented the development of clinical diabetes, indicating its potential in managing autoimmune conditions (Mathieu, Waer, Laureys, Rutgeerts, & Bouillon, 1994).

Quantification in Serum

The development of methods for quantifying 1,25-Dihydroxyvitamin D2 and D3 in serum using liquid chromatography-tandem mass spectrometry is crucial for clinical diagnosis and management of various diseases (Mahlow, Bunch, & Wang, 2016).

Modulation in the Central Nervous System

1,25-Dihydroxyvitamin D3 exerts regional effects in the central nervous system, showing potential as a therapy for multiple sclerosis (Nataf et al., 1996).

Therapeutic Value in Proliferative Diseases

Recent findings suggest potential therapeutic values of 1,25-Dihydroxyvitamin D3 and its analogs in treating proliferative diseases like leukemia, breast cancer, and psoriasis (Yeung & Vouros, 1995).

Role in Immune Regulation

1,25-Dihydroxyvitamin D3 and its analogs exert significant immunoregulatory activities, influencing the phenotype and function of antigen-presenting cells and inducing tolerogenic properties in dendritic cells (Pei, 2007).

Eigenschaften

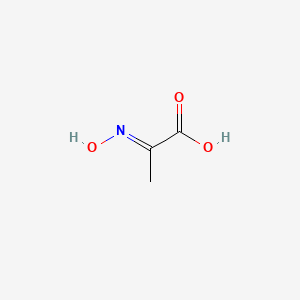

Produktname |

1,25-Dihydroxyvitamin D3 |

|---|---|

Molekularformel |

C27H44O3 |

Molekulargewicht |

416.6 g/mol |

IUPAC-Name |

(5E)-5-[(2Z)-2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10-,21-11+ |

InChI-Schlüssel |

GMRQFYUYWCNGIN-NGHQTVFFSA-N |

Isomerische SMILES |

CC(CCCC(C)(C)O)C1CCC\2C1(CCC/C2=C/C=C/3\CC(CC(C3=C)O)O)C |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Kanonische SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Synonyme |

1 alpha, 25-dihydroxy-20-epi-Vitamin D3 1 alpha,25 Dihydroxyvitamin D3 1 alpha,25-Dihydroxycholecalciferol 1 alpha,25-Dihydroxyvitamin D3 1,25 dihydroxy 20 epi Vitamin D3 1,25 Dihydroxycholecalciferol 1,25 Dihydroxyvitamin D3 1,25(OH)2-20epi-D3 1,25-dihydroxy-20-epi-Vitamin D3 1,25-Dihydroxycholecalciferol 1,25-Dihydroxyvitamin D3 20-epi-1alpha,25-dihydroxycholecaliferol Bocatriol Calcijex Calcitriol Calcitriol KyraMed Calcitriol Nefro Calcitriol-Nefro D3, 1 alpha,25-Dihydroxyvitamin D3, 1,25-dihydroxy-20-epi-Vitamin D3, 1,25-Dihydroxyvitamin Decostriol KyraMed, Calcitriol MC 1288 MC-1288 MC1288 Osteotriol Renatriol Rocaltrol Silkis Sitriol Soltriol Tirocal |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

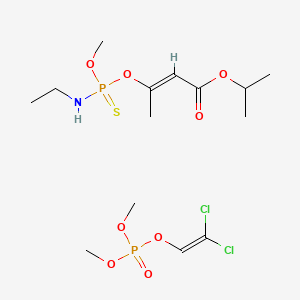

![[2-[(E)-octadec-9-enoyl]oxy-3-sulfanylpropyl] (E)-octadec-9-enoate](/img/structure/B1239053.png)

![[[(E)-5-methylsulfanyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-2-yl]pent-4-enoyl]amino] hydrogen sulfate](/img/no-structure.png)